Ethyl 2-amino-3-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWXEDHFXYFTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556827 | |
| Record name | Ethyl 2-amino-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-13-3 | |
| Record name | Benzoic acid, 2-amino-3-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Benzoate Ester Chemistry
Ethyl 2-amino-3-hydroxybenzoate belongs to the broad class of organic compounds known as benzoate (B1203000) esters. bldpharm.com Benzoate esters are characterized by a benzene (B151609) ring attached to the carbonyl group of an ester. enaminestore.com They are prevalent in both natural and synthetic chemistry, with applications ranging from fragrances and food preservatives to pharmaceuticals. enaminestore.comfinetechchem.com The reactivity of benzoate esters is largely dictated by the ester group and any substituents on the aromatic ring. chemicalbook.com
The synthesis of benzoate esters typically involves the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst, or the acylation of an alcohol with a benzoyl chloride. chemicalbook.comresearchgate.net In the case of this compound, its synthesis would likely involve the esterification of 2-amino-3-hydroxybenzoic acid with ethanol (B145695). The presence of the amino and hydroxyl groups on the ring can influence the reaction conditions required for its synthesis.
Significance As a Synthetic Precursor in Organic Transformations
The primary significance of Ethyl 2-amino-3-hydroxybenzoate in contemporary research lies in its role as a synthetic precursor, particularly for heterocyclic compounds. nih.gov The ortho-disposed amino and hydroxyl groups are key to its utility, providing a reactive site for cyclization reactions.
A major application of ortho-aminophenols, the class of compounds to which this compound belongs, is in the synthesis of phenoxazinones. researchgate.netnih.gov Phenoxazinone synthase, a copper-containing oxidase, catalyzes the coupling of 2-aminophenols to form the 2-aminophenoxazinone chromophore. nih.gov This reaction is a critical step in the biosynthesis of the anticancer agent actinomycin. nih.gov The mechanism involves a series of oxidation and conjugate addition steps. nih.govresearchgate.net this compound is a valuable substrate for mimicking these biological transformations in the laboratory to produce novel phenoxazinone derivatives with potential pharmacological activities. biosynth.comnih.gov For instance, it has been identified as a catalyst for the hydrolysis of phenoxazinones. biosynth.com
The general reactivity of aminobenzoic acid derivatives as intermediates for various heterocyclic compounds of pharmacological interest is well-established. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 2 Amino 3 Hydroxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful method for mapping the atomic framework of a molecule by probing the magnetic properties of atomic nuclei. For Ethyl 2-amino-3-hydroxybenzoate, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the proton and carbon environments and their connectivity.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature three signals for the protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would appear as a set of coupled multiplets. The ethyl ester group would be identified by a characteristic triplet from the methyl (–CH₃) protons and a quartet from the methylene (B1212753) (–OCH₂–) protons, arising from their coupling to each other. Additionally, broad singlets corresponding to the labile protons of the amino (–NH₂) and hydroxyl (–OH) groups would be present, with their chemical shifts being highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethyl –CH₃ | ~1.3 | Triplet |
| Ethyl –OCH₂– | ~4.3 | Quartet |
| Aromatic H (H4, H5, H6) | 6.5 - 7.5 | Multiplets (dd, t) |
| Amino –NH₂ | Broad singlet | Variable |
Note: Data are predicted based on analogous structures like Mthis compound and other substituted aminobenzoates. sigmaaldrich.comuni.lu
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl ester group. The carbonyl carbon (C=O) of the ester is typically found significantly downfield (~170 ppm). The carbons attached to the electronegative oxygen and nitrogen atoms (C2, C3, and the ester C1) will also exhibit characteristic downfield shifts. The carbons of the ethyl group will appear in the upfield region of the spectrum. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl –C H₃ | ~14 |
| Ethyl –OC H₂– | ~61 |
| Aromatic C1-C6 | 110 - 155 |
Note: Data are predicted based on analogous structures like Methyl 2-hydroxybenzoate and Mthis compound. sigmaaldrich.comdocbrown.info
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique would reveal correlations between protons that are coupled to each other, typically over two to three bonds. For this compound, it would definitively show the coupling between the adjacent protons on the aromatic ring and the coupling between the methylene and methyl protons of the ethyl group. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). It would allow for the unambiguous assignment of each aromatic carbon that bears a proton, as well as the methylene and methyl carbons of the ethyl group. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (two- to three-bond C-H couplings). Key correlations would include the link from the ethyl methylene protons to the carbonyl carbon, and from the aromatic protons to neighboring and substituent-bearing carbons. These correlations are instrumental in confirming the substitution pattern on the benzene ring, for instance, by showing a correlation from the H4 proton to the C2 and C6 carbons. mdpi.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
Identification of Characteristic Functional Group Frequencies
The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The O-H stretch of the hydroxyl group and the N-H stretches of the amino group would appear as broad bands in the high-frequency region. The strong, sharp absorption of the ester carbonyl (C=O) group is one of the most prominent features in the IR spectrum. rockymountainlabs.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O–H | Stretching | 3200 - 3600 (broad) |
| N–H | Asymmetric & Symmetric Stretching | 3300 - 3500 |
| C–H (aromatic) | Stretching | 3000 - 3100 |
| C–H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1680 - 1710 (strong) |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Note: Frequencies are based on data from related aminobenzoic acids and esters. researchgate.netrockymountainlabs.com
Probing Intermolecular Interactions and Hydrogen Bonding Networks
The presence of both hydrogen bond donors (–OH and –NH₂) and acceptors (–OH, –NH₂, and C=O) allows for the formation of significant intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding is highly likely between the adjacent amino and hydroxyl groups.
These interactions can be probed by vibrational spectroscopy. Hydrogen bonding typically causes a red-shift (a shift to lower wavenumbers) and broadening of the stretching frequencies of the involved groups. Therefore, the O-H and N-H stretching bands would likely appear at lower frequencies than those observed for non-hydrogen-bonded counterparts. The frequency of the C=O stretch may also be slightly lowered if it participates as a hydrogen bond acceptor. Comparing spectra in different solvents or at different concentrations can help distinguish between intramolecular and intermolecular hydrogen bonding effects. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision is crucial for determining the elemental composition of a compound. For this compound, with the molecular formula C₉H₁₁NO₃, HRMS can unequivocally confirm its composition by differentiating it from other potential molecules with the same nominal mass. nih.govfinetechchem.com
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Nominal Mass (Da) | 181 |
| Calculated Monoisotopic Mass (Da) | 181.0739 |
This interactive table provides the fundamental mass data for this compound.
An experimental HRMS measurement yielding a mass extremely close to the calculated value of 181.0739 Da would serve as definitive evidence for the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented through collision-induced dissociation (CID) to produce smaller, structurally significant ions. unito.it The resulting fragmentation pattern offers deep insights into the molecule's connectivity. Liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) is a gold standard for such analyses. nih.gov
For this compound (precursor ion [M+H]⁺ with m/z ≈ 182.08), a plausible fragmentation pathway can be predicted based on its functional groups. Key fragmentation processes would likely include:
Loss of ethylene (B1197577) (C₂H₄) from the ethyl ester group via a McLafferty-type rearrangement.
Loss of the ethoxy radical (•OC₂H₅) or ethanol (B145695) (C₂H₅OH).
Decarbonylation (loss of CO) from the ester or subsequent fragments.
| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (approx.) | Neutral Loss |
| 182.08 | [M+H - C₂H₄]⁺ | 154.05 | Ethylene (28 Da) |
| 182.08 | [M+H - H₂O]⁺ | 164.07 | Water (18 Da) |
| 182.08 | [M+H - CO]⁺ | 154.08 | Carbon Monoxide (28 Da) |
| 182.08 | [M+H - C₂H₅OH]⁺ | 136.04 | Ethanol (46 Da) |
This interactive table outlines potential fragmentation pathways for this compound in an MS/MS experiment.
The interpretation of these fragmentation patterns is essential for confirming the arrangement of the amino, hydroxyl, and ethyl ester groups on the benzene ring. unito.it
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is dictated by the chromophores (light-absorbing groups) and auxochromes (groups that modify absorption) present. researchgate.net
In this compound, the benzene ring is the primary chromophore. The amino (-NH₂) and hydroxyl (-OH) groups act as powerful auxochromes, while the ethyl ester (-COOC₂H₅) group also contributes to the conjugated system. The presence of these groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
The expected electronic transitions include:
π → π* transitions: Associated with the conjugated π-system of the aromatic ring. These are typically strong and occur at shorter wavelengths.
n → π* transitions: Involving the non-bonding electrons on the oxygen and nitrogen atoms of the hydroxyl, amino, and carbonyl groups. These transitions are generally weaker and occur at longer wavelengths. researchgate.net
Spectrophotometric measurements across a range of pH values could also be used to study the ionization of the phenolic hydroxyl group and the anilinic amino group. nist.gov
| Transition Type | Associated Functional Groups | Expected Spectral Region |
| π → π | Aromatic Ring, Carbonyl C=O | UV region (~200-300 nm) |
| n → π | -OH, -NH₂, C=O | UV/Visible region (>300 nm) |
This interactive table summarizes the key electronic transitions anticipated for this compound.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on molecular geometry, conformation, and intermolecular interactions.
Analysis of a suitable single crystal of this compound would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.net Based on studies of similar molecules like Ethyl-para-hydroxybenzoate, the benzoate (B1203000) group is expected to be nearly planar. researchgate.net Key structural parameters that would be determined include:
The C-C bond lengths within the aromatic ring.
The C-N, C-O, and C=O bond lengths of the substituents.
The torsion angles defining the orientation of the ethyl ester group relative to the plane of the benzene ring.
The planarity of the benzene ring and the degree of pyramidalization at the nitrogen atom.
Intramolecular hydrogen bonding between the ortho-disposed amino and hydroxyl groups is highly probable, which would significantly influence the conformation and planarity of the molecule.
The crystal packing is governed by non-covalent interactions, primarily hydrogen bonds. The amino group (-NH₂) and hydroxyl group (-OH) are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and hydroxyl oxygen are strong hydrogen bond acceptors.
These interactions lead to the formation of ordered, repeating three-dimensional structures known as supramolecular synthons. In related crystal structures, such as that of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, molecules are linked by extensive intermolecular hydrogen bonds, forming motifs that can be described using graph-set theory, such as R²₂(14) rings. nih.gov For this compound, one would expect a rich network of hydrogen bonds leading to the formation of chains, sheets, or more complex 3D architectures.
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |
| Amino (-NH₂) | Donor | N-H···O=C, N-H···O(H) |
| Hydroxyl (-OH) | Donor & Acceptor | O-H···O=C, O-H···N, O-H···O(H) |
| Carbonyl (C=O) | Acceptor | N-H···O=C, O-H···O=C |
This interactive table details the functional groups involved in forming the supramolecular structure of this compound.
The detailed analysis of these packing arrangements is crucial for understanding the physical properties of the solid state. nih.gov
Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The primary functional groups capable of engaging in hydrogen bonding in this compound are the amino (-NH2) group, the hydroxyl (-OH) group, and the carbonyl (C=O) of the ester functionality. The amino and hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups, along with the nitrogen of the amino group, can serve as hydrogen bond acceptors.
Studies on the crystal structure of 3-hydroxyanthranilic acid when bound to the active site of enzymes such as 3-hydroxyanthranilic acid 3,4-dioxygenase have elucidated the inherent hydrogen-bonding capabilities of the 2-amino and 3-hydroxyl moieties. nih.gov In these biological complexes, the hydroxyl group at the C-3 position has been observed to form a hydrogen bond, and similarly, the amino group at the C-2 position also participates in hydrogen bonding. nih.gov This confirms that both of these groups are potent hydrogen bond donors.
In the solid state, it is highly probable that this compound molecules will engage in extensive intermolecular hydrogen bonding. Derivatives of aminobenzoic acid are well-known to form dimeric structures through hydrogen bonds. dergipark.org.tr In the case of this compound, several hydrogen bonding motifs can be postulated. One likely interaction is the formation of a hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule. Additionally, the amino group can participate in hydrogen bonding, with one of its hydrogen atoms acting as a donor to the hydroxyl oxygen or the carbonyl oxygen of an adjacent molecule.
These primary hydrogen bonds would be further supported by weaker non-covalent interactions, such as van der Waals forces and potentially weak C-H···O interactions, which collectively contribute to the stability of the crystal lattice. The presence of strong intermolecular hydrogen bonding is also consistent with the general properties of carboxylic acids and their derivatives, which tend to exhibit strong intermolecular associations in the condensed phase. spectroscopyonline.com
Computational and Theoretical Chemistry of Ethyl 2 Amino 3 Hydroxybenzoate
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Geometry Optimization and Energy Minimization
Specific data on optimized bond lengths, bond angles, and dihedral angles for Ethyl 2-amino-3-hydroxybenzoate are not available in the reviewed literature. Such data would typically be presented in a table, derived from calculations using specific functionals and basis sets (e.g., B3LYP/6-311++G(d,p)).
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and visualizations of these orbitals for this compound have not been reported. These values are critical for assessing the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps, which illustrate the charge distribution and identify sites for electrophilic and nucleophilic attack, have not been published for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical predictions of 1H and 13C NMR chemical shifts and calculated vibrational frequencies (IR and Raman) for this compound are not available. These predicted spectra are invaluable for interpreting experimental data.
Conformational Analysis and Potential Energy Surfaces
There are no published studies on the different possible conformers of this compound, their relative energies, or the potential energy surfaces governing their interconversion.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
No molecular dynamics simulation studies have been reported for this compound to describe its behavior over time, its flexibility, and its interactions with solvent molecules.
The synthesis and study of novel compounds often outpace their in-depth theoretical characterization. The absence of data for this compound highlights an opportunity for new research in the field of computational chemistry. Future studies are required to generate the data necessary to complete the comprehensive theoretical profile of this compound.
Crystal Structure Prediction and Validation
There is no published research available on the theoretical prediction or experimental validation of the crystal structure of this compound. Such a study would typically involve computational methods to predict the most stable crystal packing arrangements, followed by experimental validation using techniques like X-ray diffraction to confirm the predicted structure.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis
Further research in the field of computational chemistry and crystallography is required to elucidate these fundamental structural and interaction properties of this compound.
Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Amino 3 Hydroxybenzoate
Investigation of Nucleophilic and Electrophilic Reaction Sites
The reactivity of Ethyl 2-amino-3-hydroxybenzoate can be understood by identifying its electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atom of the amino group (-NH2) and the oxygen atom of the hydroxyl group (-OH). The lone pairs of electrons on these atoms make them reactive towards electrophiles. The aromatic ring itself is activated by the electron-donating amino and hydroxyl groups, making it susceptible to electrophilic aromatic substitution, primarily at the positions ortho and para to the activating groups. The sulfhydryl side-chain of cysteine is a notable soft nucleophile often targeted by soft electrophiles in biological systems nih.gov. In this compound, the amino and hydroxyl groups serve as the primary nucleophilic sites.
Electrophilic Sites: The most significant electrophilic site is the carbonyl carbon of the ester group (-COOEt). The polarization of the carbon-oxygen double bond makes this carbon atom electron-deficient and thus a target for nucleophiles. The lowest unoccupied molecular orbital (LUMO) is the frontier molecular orbital for electrophiles nih.gov.
This duality in reactivity allows the molecule to participate in a wide array of reactions, acting as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner.
Ester Hydrolysis and Transesterification Kinetics
The ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-hydroxyanthranilic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Kinetic studies on related ethyl benzoate (B1203000) derivatives show that the rate of hydrolysis is influenced by the nature and position of substituents on the aromatic ring. For instance, electron-withdrawing groups can affect hydrolytic stability. In one study, ethyl p-bromo benzoate (t½ = 12 min) showed lower stability than the unsubstituted ethyl benzoate (t½ = 14 min) nih.gov. Conversely, steric hindrance from substituents in the ortho position can decrease the hydrolysis rate. Ethyl 2-bromo benzoate (t½ = 15 min) exhibited higher stability than its para-substituted counterpart nih.gov. Given the presence of two ortho-substituents (amino and hydroxyl) in this compound, it is expected that its hydrolysis kinetics would be influenced by both electronic and steric factors.
The enzymatic hydrolysis of similar hydroxybenzoic acid esters has also been studied. One resistant bacterial strain, Enterobacter cloacae EM, was found to be capable of hydrolyzing methyl-, ethyl-, and propylparabens, first to 4-hydroxybenzoic acid and subsequently to phenol (B47542) nih.gov. A sonicated culture supernatant could hydrolyze 1,000 mg/L of methylparaben in just 15 minutes, demonstrating rapid enzymatic activity nih.gov.
Comparative Hydrolysis Half-life (t1/2) of Ethyl Benzoate Esters
| Compound | Half-life (t1/2) in minutes | Reference |
|---|---|---|
| Ethyl Benzoate | 14 | nih.gov |
| Ethyl p-bromo benzoate | 12 | nih.gov |
| Ethyl 2-bromo benzoate | 15 | nih.gov |
Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, proceeds through a similar nucleophilic acyl substitution mechanism. The kinetics of this reaction would also be sensitive to the steric and electronic environment provided by the amino and hydroxyl groups.
Cyclization Reactions and Heterocyclic Compound Formation
The strategic placement of amino, hydroxyl, and carboxylate functionalities makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. Cyclization reactions can involve the intramolecular reaction of these functional groups or their reaction with external reagents to build new rings. Such reactions are fundamental in medicinal chemistry for creating novel pharmacophores. For example, related 2-aminoarenetellurols carrying α,β-unsaturated amide functionalities have been shown to cyclize into various tellurium-containing heterocycles like 1,5-tellurazepinones and 1,3-tellurazoles researchgate.net.
Thiazole (B1198619) rings are a common feature in many biologically active molecules. One of the primary methods for synthesizing a thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. While not a direct cyclization of this compound, it can be converted into a necessary intermediate.
A relevant synthetic route involves the conversion of an aniline (B41778) derivative into a benzothiazole (B30560). For example, methyl 4-aminobenzoate (B8803810) can be cyclized to methyl 2-aminobenzo[d]thiazole-6-carboxylate by reacting it with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid nih.gov. This method could be adapted for this compound, where the amino group reacts to form the thiazole ring fused to the existing benzene (B151609) ring, yielding a benzothiazole derivative.
Selected Thiazole Synthesis Reactions
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Methyl 4-aminobenzoate | KSCN, Br2, CH3COOH | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | nih.gov |
| 2-Acetylbenzimidazoles | Thiourea, I2 | Benzimidazole-thiazole derivatives | semanticscholar.org |
| 2-Bromo-1-phenylethanone derivative | Substituted thiourea | 2-Aminothiazole derivative |
Benzimidazoles are another critical class of heterocyclic compounds with a wide range of pharmaceutical applications. The most common method for their synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a carboxylic acid or its derivatives under acidic or thermal conditions researchgate.net.
While this compound is an aminobenzoate, not an o-phenylenediamine, the synthesis of benzimidazoles from related precursors is well-established. For instance, 2-(4-aminophenyl)-1H-benzimidazole can be synthesized by refluxing o-phenylenediamine and 4-aminobenzoic acid in the presence of polyphosphoric acid, achieving a 51% yield researchgate.net. This demonstrates the principle of using an amino-substituted benzoic acid to form the benzimidazole (B57391) ring system. The synthesis generally involves the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or other carbonyl compound researchgate.netresearchgate.netorganic-chemistry.org.
Examples of Benzimidazole Synthesis
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine, 4-Aminobenzoic acid | Polyphosphoric acid, Xylene, Reflux | 2-(4-aminophenyl)-1H-benzimidazole | 51% | researchgate.net |
| o-Phenylenediamine, 4-Aminobenzoic acid | o-Phosphoric acid, 200°C | 4-(1H-benzimidazol-2-yl)benzenamine | 70% | researchgate.net |
| o-Phenylenediamine, Salicylic acid | NH4Cl, EtOH, 80-90°C | 2-(2-hydroxyphenyl)-1H-benzimidazole | 79% | researchgate.net |
Oxidation and Reduction Chemistry of Functional Groups
The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.
Reduction: The synthesis of aminobenzoates often starts from their corresponding nitro-substituted precursors. The nitro group can be effectively reduced to a primary amino group using various reagents. Common methods include catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reduction using metals in acid, such as tin(II) chloride (SnCl2) in ethyl acetate/methanol nih.gov. The ester functional group is generally stable under these conditions.
Oxidation: The amino and hydroxyl groups are sensitive to oxidation. The primary aromatic amino group can be oxidized by strong oxidizing agents. In some synthetic sequences, the amino group is deliberately oxidized, for instance, with bromine during the cyclization to form benzothiazoles nih.gov. The phenolic hydroxyl group is also susceptible to oxidation, which can lead to the formation of quinone-type structures under certain conditions.
Mechanistic Studies of Catalytic Activity (e.g., hydrolysis of phenoxazinones)
While specific mechanistic studies detailing the catalytic activity of this compound in the hydrolysis of phenoxazinones are not prominent in the literature, the inherent chemical nature of aminophenol structures suggests potential catalytic roles. Compounds with nucleophilic sites, such as the amino and hydroxyl groups, can act as nucleophilic catalysts in hydrolysis reactions. The mechanism would likely involve the nucleophilic attack of the amino or phenolate (B1203915) group on the substrate (e.g., the carbonyl group of a phenoxazinone), forming a reactive intermediate that is more readily hydrolyzed by water. The catalyst is then regenerated in the process.
Related studies on the hydrolysis of amino acid esters have shown that metal complexes can effectively catalyze the reaction epa.gov. Furthermore, the ability of certain molecules to scavenge reactive electrophiles is a key aspect of their biological activity nih.gov. Although direct evidence for this compound is sparse, the principles of nucleophilic catalysis support its potential to facilitate such hydrolytic transformations.
Applications and Utility in Advanced Organic Synthesis and Chemical Development
Strategic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
The molecular framework of ethyl 2-amino-3-hydroxybenzoate is embedded within numerous structures that exhibit significant biological activity, making it a key starting material for the synthesis of Active Pharmaceutical Ingredients (APIs). Its utility stems from its capacity to be transformed into various heterocyclic systems that form the core of many therapeutic agents. nih.gov
Derivatives of aminobenzoic acid are crucial intermediates for synthesizing heterocyclic compounds with pharmacological importance. nih.gov For instance, anthranilate, the core of the title compound, is a scaffold for a multitude of natural and synthetic molecules including quinolones, phenazines, and benzodiazepinones. nih.gov Research has demonstrated that quinoline (B57606) derivatives possess a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and antiviral properties. nih.gov The strategic placement of the amino and hydroxyl groups in this compound facilitates cyclization reactions to form such polycyclic systems.
Furthermore, the corresponding carboxylic acid, 3-hydroxyanthranilic acid (3-HAA), is a key metabolite in the tryptophan catabolism pathway and has been implicated in a range of neurological and inflammatory conditions, including Huntington's disease, stroke, and depression. nih.gov This biological relevance makes derivatives like this compound attractive starting points for the development of novel therapeutics aimed at modulating these pathways. The compound can serve as a precursor for synthesizing molecules that mimic or antagonize the effects of 3-HAA, providing a pathway to new treatments for disorders with an inflammatory component. nih.govresearchgate.net
| Therapeutic Area | Target Heterocycle/Compound Class | Relevant Biological Activity |
| Infectious Diseases | Quinolines, Quinoxalines, Thiadiazoles | Antibacterial, Antiviral, Antifungal |
| Oncology | Phenazines, Quinazolines, Benzothiazoles | Anticancer, Antitumor |
| Neurology | 3-HAA Analogs, Benzodiazepines | Neuroprotective, Modulation of NMDA receptors |
| Inflammatory Disorders | 3-HAA Analogs, Benzoxazolinates | Anti-inflammatory |
Table 1: Examples of API-relevant compound classes accessible from aminobenzoate intermediates.
Building Block for Complex Organic Molecular Architectures
The reactivity of this compound makes it an ideal building block for constructing intricate molecular frameworks beyond its direct use in APIs. The presence of three distinct functional groups—amine, hydroxyl, and ethyl ester—allows for a programmed, stepwise synthesis of highly substituted and complex molecules.
The amino and ester groups are classic precursors for the synthesis of quinazolinones, a common motif in medicinal chemistry. researchgate.net Moreover, the compound is a suitable starting material for creating a variety of other heterocyclic systems. For example, 2-aminobenzhydrazide, which can be derived from anthranilates, is used to prepare pyrazoles, oxadiazoles, thiadiazoles, and triazoles. researchgate.net These heterocycles are not only important in pharmaceuticals but also in the broader field of organic electronics and materials.
The synthesis of complex, multi-ring systems often employs domino reactions, where a single starting material undergoes a cascade of intramolecular reactions. This compound is an excellent candidate for such strategies. For instance, it can be used in multi-component reactions to generate complex quinoline derivatives in a single pot. Its structure is amenable to reactions like the "click" reaction to form triazoles or Diels-Alder reactions to build polycyclic aliphatic systems. nih.gov
Examples of Synthesized Heterocyclic Architectures:
Quinazolines: Formed by reacting the amine with a carbonyl source, followed by cyclization. researchgate.net
Phenoxazines: Can be synthesized via oxidative coupling involving the amino and hydroxyl groups. nih.gov
Benzothiazoles: Accessible through reactions with sulfur-containing reagents.
Carbazoles: The synthesis of carbazole (B46965) derivatives can be achieved through strategies involving the functional groups of aminobenzoates.
Triazoles, Oxadiazoles, Thiadiazoles: Often synthesized from a hydrazide intermediate derived from the ester group. researchgate.net
Precursor for Agrochemicals and Specialty Chemicals Development
While heavily utilized in pharmaceutical research, the structural motifs derivable from this compound also have potential applications in the agrochemical and specialty chemical sectors. ontosight.ai Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the basis of many modern fungicides, herbicides, and insecticides. For example, para-aminobenzoic acid (PABA), a related isomer, has been used as a biodegradable pesticide. wikipedia.org The functional groups on this compound allow for the synthesis of a diverse library of compounds that can be screened for agrochemical activity.
Role in Materials Science for Functional Polymers or Liquid Crystals (potential, by analogy with related compounds)
By analogy with related aromatic compounds, this compound holds potential as a monomer for the synthesis of functional polymers and liquid crystals. The rigid benzene (B151609) core is a common feature in materials designed for thermal stability and specific electronic properties.
The amine and hydroxyl groups offer reactive sites for polymerization reactions. For example, they can react with diacids or diacyl chlorides to form polyamides and polyesters, respectively. The resulting polymers would feature pendant ester groups that could be further modified post-polymerization to tune the material's properties, such as solubility or cross-linking density. PABA has been used as a crosslinking agent, and the bifunctional nature of this compound could similarly be exploited. wikipedia.org
The rod-like shape of the molecule, characteristic of many liquid crystal mesogens, suggests its potential in this area. Incorporation into a polymer backbone or modification with long alkyl chains could induce liquid crystalline phases. The specific 1,2,3-substitution pattern and the hydrogen-bonding capabilities of the amine and hydroxyl groups could lead to unique intermolecular interactions, potentially resulting in novel mesophases.
| Potential Material Application | Relevant Functional Groups | Potential Resulting Material |
| Polymer Synthesis | Amine (-NH2), Hydroxyl (-OH) | Polyamides, Polyesters, Polyurethanes |
| Dye Synthesis | Amine (-NH2) | Azo Dyes |
| Liquid Crystals | Rigid aromatic core, H-bonding groups | Thermotropic or Lyotropic Liquid Crystals |
| Cross-linking Agent | Bifunctional (Amine/Hydroxyl) | Cross-linked polymer networks |
Table 2: Potential applications of this compound in Materials Science based on its chemical structure.
Biochemical Research Tool for Probing Biological Systems
This compound and its corresponding acid, 3-hydroxyanthranilic acid (3-HAA), are valuable tools for biochemical and medical research. 3-HAA is a redox-active metabolite of the kynurenine (B1673888) pathway, which plays a critical role in immunity and neuronal function. nih.gov As a stable precursor, the ethyl ester can be used in cell-based assays to deliver 3-HAA into cells, where it can be hydrolyzed to its active form.
Researchers use 3-HAA to probe a variety of biological processes:
Oxidative Stress: 3-HAA exhibits both antioxidant and pro-oxidant properties depending on the cellular environment, particularly the presence of metal ions like copper. rsc.orgnih.gov This dual nature allows it to be used to study cellular responses to redox stress. It can act as a free radical scavenger but can also participate in Fenton-like reactions to produce hydroxyl radicals. rsc.org
Inflammation and Neurotoxicity: It has been shown to have anti-inflammatory and neuroprotective effects, for instance by suppressing glial cytokine expression and inducing the antioxidant enzyme hemeoxygenase-1 (HO-1). researchgate.net This makes it a useful tool for studying the molecular mechanisms of neuroinflammation and discovering cytoprotective pathways. researchgate.netbiorxiv.org
Enzyme Activity: As a substrate for 3-hydroxyanthranilic acid dioxygenase (HAAO), the compound can be used to study the activity and inhibition of this key pathway enzyme, which has been linked to lifespan and age-associated diseases. biorxiv.org
By using this compound, researchers can investigate the complex interplay between tryptophan metabolism, inflammation, and neurodegeneration, potentially identifying new targets for therapeutic intervention. nih.govresearchgate.net
Chemical Derivatives and Analogs of Ethyl 2 Amino 3 Hydroxybenzoate
Synthesis and Systematic Investigation of Ester Analogs (e.g., Methyl 2-amino-3-hydroxybenzoate)
The ethyl ester group of this compound can be readily exchanged for other alkyl or aryl esters, allowing for a systematic study of how the ester moiety influences the compound's properties. The most common method for synthesizing these analogs is through the esterification of the parent carboxylic acid, 2-amino-3-hydroxybenzoic acid.
The synthesis of ester analogs, such as mthis compound, is typically achieved by reacting 2-amino-3-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol) under acidic conditions. chemicalbook.com A strong acid, like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is often used as a catalyst. nih.govchemicalbook.com The reaction is generally carried out under reflux for several hours to drive the equilibrium towards the formation of the ester. chemicalbook.comchemicalbook.com The general procedure involves dissolving the carboxylic acid in an excess of the desired alcohol, adding the acid catalyst, and heating the mixture. nih.govchemicalbook.com Following the reaction, the excess alcohol is removed under reduced pressure, and the product is isolated and purified, often through neutralization and extraction or recrystallization. nih.govchemicalbook.com This method is versatile and can be used to prepare a wide range of alkyl esters (e.g., propyl, butyl) by selecting the appropriate alcohol.
Another approach involves the transesterification of an existing ester, such as the methyl or ethyl ester, with a different alcohol, often in the presence of an acid or base catalyst. google.com
| Ester Analog | Structure | Systematic Name | CAS Number |
| Methyl analog | C₈H₉NO₃ | Mthis compound | 17672-21-8 azurewebsites.netsigmaaldrich.com |
| Ethyl analog (Parent) | C₉H₁₁NO₃ | This compound | 606-13-3 biosynth.com |
| Propyl analog | C₁₀H₁₃NO₃ | Propyl 2-amino-3-hydroxybenzoate | Not available |
| Isopropyl analog | C₁₀H₁₃NO₃ | Isopropyl 2-amino-3-hydroxybenzoate | Not available |
Derivatization at the Amino Group: Amides, Ureas, and Schiff Bases
The primary amino group at the C2 position of the benzene (B151609) ring is a key nucleophilic center, enabling a variety of derivatization reactions, including the formation of amides, ureas, and Schiff bases.
Amides: Amide derivatives are synthesized by reacting the amino group of this compound with an activated carboxylic acid, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the HCl byproduct. sphinxsai.comgoogle.com This reaction creates a stable amide linkage. A wide range of amides can be prepared by varying the acylating agent. sphinxsai.com
Ureas: Urea (B33335) derivatives can be formed through several synthetic routes. A common method involves the reaction of the primary amine with an isocyanate (R-N=C=O). organic-chemistry.orgnih.gov This reaction is typically rapid and results in the formation of an N,N'-disubstituted urea. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form the urea. nih.gov The Curtius rearrangement of an acyl azide, generated from a carboxylic acid, can also produce an isocyanate intermediate in situ, which then reacts with the amine to yield a urea derivative. organic-chemistry.org
Schiff Bases: Schiff bases, or imines, are formed through the condensation reaction between the primary amino group and an aldehyde or a ketone. semanticscholar.org The reaction is typically carried out by refluxing equimolar amounts of this compound and the carbonyl compound in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid. semanticscholar.orgresearchgate.net The formation of the azomethine group (C=N) is characteristic of Schiff bases and can be confirmed by spectroscopic methods like FT-IR. semanticscholar.orgmdpi.com
| Derivative Type | General Structure | Reactants | Key Functional Group |
| Amide | R-CO-NH- | Acyl chloride, Anhydride | Amide (-CO-NH-) |
| Urea | R-NH-CO-NH- | Isocyanate, CDI | Urea (-NH-CO-NH-) |
| Schiff Base | R-CH=N- | Aldehyde, Ketone | Imine/Azomethine (-C=N-) |
Modification of the Hydroxyl Group: Ethers and Esters
The phenolic hydroxyl group at the C3 position offers another site for chemical modification, primarily through etherification and esterification reactions. These reactions require careful selection of conditions to ensure chemoselectivity, avoiding unintended reactions at the amino group.
Ethers: Ether derivatives are commonly synthesized via the Williamson ether synthesis. nih.gov This method involves deprotonating the hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, ethyl bromide), to form the corresponding ether. nih.gov This etherification can often be performed selectively in the presence of an unprotected amino group. nih.gov
Esters (at the Hydroxyl Group): The hydroxyl group can be acylated to form a phenolic ester. This is achieved by reacting the compound with an acylating agent like an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine). nih.gov The base serves to catalyze the reaction and to scavenge the acidic byproduct. This transformation converts the hydroxyl group into an ester functionality, significantly altering the electronic and steric properties of that position on the ring.
| Derivative Type | General Structure | Reactants | Key Functional Group |
| Ether | R-O- | Alkyl halide, Base | Ether (-O-R) |
| Ester | R-CO-O- | Acyl chloride, Anhydride, Base | Ester (-O-CO-R) |
Exploration of Ring-Substituted Benzoate (B1203000) Analogs (e.g., chloro-substituted derivatives)
Introducing substituents onto the aromatic ring of this compound is a powerful strategy for creating analogs with modified properties. Halogenation is a common modification.
The synthesis of these analogs typically relies on using a pre-substituted starting material rather than direct substitution on the final molecule, which can be challenging to control. For example, to synthesize a chloro-substituted analog, one might start with a commercially available chloronitrobenzoic acid. The synthesis would then involve sequential reduction of the nitro group to an amine and esterification of the carboxylic acid.
Alternatively, halogenation can be performed on a suitable precursor. For instance, an N-protected aminobenzoic acid ester can be subjected to electrophilic aromatic substitution with a halogenating agent. google.com For example, reacting an N-acetylated aminobenzoate with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce a chlorine or bromine atom onto the ring. google.com Synthesis of a 5-bromo analog of a related compound, methyl 2-amino-3-nitrobenzoate, has been achieved by direct bromination using bromine in acetic acid. Following halogenation, the protecting group can be removed to yield the desired ring-substituted analog. This multi-step approach allows for precise control over the position and identity of the substituent. google.comorgsyn.org
| Analog Type | Example Substituent | Potential Starting Material | Synthetic Strategy |
| Chloro-substituted | -Cl | 4-Amino-5-chloro-2-hydroxybenzoic acid | Halogenated precursor synthesis google.com |
| Bromo-substituted | -Br | 3-Amino-4-bromo-benzoic acid | Halogenated precursor synthesis |
| Fluoro-substituted | -F | 2-Amino-3-fluorobenzoic acid | Halogenated precursor synthesis orgsyn.org |
| Methyl-substituted | -CH₃ | 3-Amino-4-methylbenzoic acid | Substituted precursor synthesis chemicalbook.com |
Co-crystallization and Salt Formation Studies with Organic and Inorganic Counterions
The presence of both an acidic hydroxyl group and a basic amino group makes this compound an amphoteric-like molecule capable of forming salts and co-crystals with a variety of organic and inorganic counterions.
Organic Counterions: Co-crystallization or salt formation with other organic molecules, particularly organic acids and bases, is driven by non-covalent interactions like hydrogen bonding. acs.org When reacted with a sufficiently strong acid, the amino group of this compound can be protonated to form an ammonium (B1175870) salt. Conversely, reaction with a strong base can deprotonate the phenolic hydroxyl group to form a phenoxide salt. google.com Studies on related hydroxybenzoic acids have shown that the protonated amino group of a basic molecule can form robust hydrogen bonds with the deprotonated carboxylate group of the acid. acs.org These interactions create specific supramolecular synthons that guide the assembly of the crystal lattice. acs.org
Inorganic Counterions: The functional groups on this compound can also coordinate with metal ions to form metal complexes or salts. semanticscholar.org The amino and hydroxyl groups can act as ligands, donating electron pairs to a metal center. For example, related Schiff base ligands derived from amino acids are known to form stable complexes with metal ions like silver (Ag⁺). semanticscholar.org Similarly, the acidic proton of the hydroxyl group can be displaced by an alkali metal ion, such as potassium (K⁺), to form a salt. google.com The resulting inorganic salts or complexes often exhibit different physical properties, such as solubility and stability, compared to the parent compound. The crystal structure of these products is defined by both coordinate bonds and intermolecular hydrogen bonds. nih.gov
Emerging Research Directions and Future Perspectives in Ethyl 2 Amino 3 Hydroxybenzoate Chemistry
Development of Highly Chemo-, Regio-, and Stereoselective Syntheses
The presence of multiple reactive sites in ethyl 2-amino-3-hydroxybenzoate necessitates the development of highly selective synthetic methods to avoid the formation of unwanted byproducts and to construct complex molecular architectures with precision.
Chemoselectivity: The primary challenge lies in selectively reacting one of the three functional groups—the amine, the hydroxyl, or the ester—while leaving the others intact. Future research will focus on developing protecting group strategies and catalyst systems that can differentiate between the nucleophilic amine and hydroxyl groups. For instance, methods developed for other aminobenzoic acid derivatives, which are crucial intermediates for pharmacologically interesting heterocyclic compounds, could be adapted. nih.gov
Regioselectivity: In reactions involving electrophilic aromatic substitution, the directing effects of the amino, hydroxyl, and carboxylate groups must be carefully controlled to achieve the desired substitution pattern. The synthesis of related compounds like 2-amino-6-ethylbenzoic acid has encountered problems with the formation of unwanted regioisomers. google.com Future work will likely involve the use of bulky directing groups or specifically designed catalysts to ensure substitution occurs at the intended position on the benzene (B151609) ring.
Stereoselectivity: For the synthesis of chiral molecules derived from this compound, controlling stereochemistry is paramount. Research into the stereoselective synthesis of related compounds, such as 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, demonstrates the use of chiral starting materials like Garner's aldehyde to control the formation of new stereocenters. elsevierpure.com Similar strategies, employing chiral auxiliaries or asymmetric catalysis, are an emerging frontier for derivatives of this compound, enabling access to enantiomerically pure compounds for applications in pharmacology and materials science. The development of advanced approaches for the chemo-, regio-, and stereoselective synthesis of novel and important compounds is a continuous effort in organic chemistry. mdpi.comnih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and the ability to telescope multiple reaction steps.
The integration of this compound into flow chemistry platforms is a promising future direction. Multi-step syntheses that use this compound as a starting material could be streamlined, minimizing the need for manual handling and purification of potentially unstable intermediates. A relevant study showcases a continuous flow process that combines a Curtius rearrangement with a biocatalytic step to produce valuable carbamate (B1207046) products. nih.gov This approach could be adapted for this compound to synthesize a variety of derivatives. For example, a flow reactor could be designed to first selectively acylate the amino group, followed by a subsequent reaction in a second module, all within a closed system.
Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery and optimization of new derivatives. These systems can rapidly screen different reagents, catalysts, and reaction conditions, allowing for the high-throughput synthesis of compound libraries based on the this compound scaffold.
| Feature | Batch Chemistry | Flow Chemistry | Potential Application for this compound |
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time | Efficient large-scale production of key intermediates. |
| Safety | Risk of thermal runaway | Superior heat and mass transfer, smaller reaction volumes | Safer handling of exothermic reactions or unstable reagents. |
| Reaction Telescoping | Requires isolation of intermediates | Multiple steps can be connected in series | One-pot conversion to complex heterocycles without isolation. nih.gov |
| Reproducibility | Can be variable | High, due to precise control of parameters | Consistent quality and yield for pharmaceutical applications. |
Exploration of Bio-inspired Synthesis and Enzymatic Transformations
Nature provides a rich blueprint for efficient and selective chemical synthesis. Bio-inspired and enzymatic methods are increasingly being explored as green and powerful alternatives to traditional chemical processes.
Bio-inspired Synthesis: The structure of this compound makes it an ideal precursor for the bio-inspired synthesis of natural product scaffolds. For instance, it is closely related to o-aminophenols, which are known to undergo oxidative coupling to form the phenoxazinone core found in many biologically active molecules. researchgate.net A recent study demonstrated the use of a nanocatalyst to mimic this process, efficiently producing phenoxazinone derivatives. researchgate.net Applying such bio-inspired catalytic systems to this compound could provide a direct route to novel antibiotics and dyes.
Enzymatic Transformations: Enzymes offer unparalleled selectivity, often operating under mild conditions. Research into the metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. has identified a complete enzymatic pathway involving enzymes like hydratases, tautomerases, and decarboxylases that break down the molecule into central metabolites. nih.gov This provides a roadmap for using isolated enzymes or whole-cell systems to perform specific transformations on this compound. Furthermore, chemoenzymatic strategies, which combine chemical and enzymatic steps, are a powerful approach. For example, a two-enzyme cascade has been used to produce chiral 2-substituted 3-hydroxy-carboxylic acids from amino acids, a transformation that could be conceptually applied to create novel chiral derivatives from this compound. nih.gov
Novel Catalytic Applications and Mechanistic Insights
While this compound is typically viewed as a substrate or building block, its derivatives have the potential to act as catalysts themselves. Concurrently, a deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.
Emerging research focuses on incorporating this structural motif into larger, catalytically active molecules like ligands for transition metal catalysis. The amino and hydroxyl groups can serve as effective coordination sites for metal ions. A key area of future research is the development of novel catalysts for specific applications. For example, a Ni(II)-complex anchored on a mesoporous material has been shown to be a highly efficient nanocatalyst for the synthesis of aminophenoxazinone derivatives via oxidative coupling of o-aminophenols. researchgate.net This highlights a strategy where the principles of reactivity of the aminophenol core, shared by this compound, are used in a catalytic context.
Mechanistic studies, combining experimental kinetics, isotopic labeling, and computational chemistry, will be essential. Understanding the step-by-step pathway of reactions, such as the dehydrogenative metabolic route of related aminohydroxybenzoic acids, provides critical insights that can be used to control reaction outcomes and improve catalyst design. nih.gov
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. These methods allow for the prediction of molecular properties and reactivity, guiding experimental work and reducing the time and resources spent on trial-and-error synthesis.
For this compound, computational tools can be used to design novel derivatives with specific, tailored properties. By performing quantum chemical calculations (e.g., Density Functional Theory), researchers can predict how modifications to the molecule's structure will affect its electronic properties, reactivity towards electrophiles or nucleophiles, and its absorption spectrum. For example, computational models can help predict the regioselectivity of aromatic substitution reactions or the relative stability of different conformations.
While crystallographic programs like SHELXTL are used to solve and refine the structures of synthesized derivatives, the future lies in predictive design. nih.gov This involves creating virtual libraries of this compound derivatives and screening them computationally for desired characteristics, such as binding affinity to a specific enzyme active site or optimal electronic properties for use in organic electronic materials. This computational-first approach will accelerate the discovery of new molecules with enhanced functionality, tailored specifically for applications in medicine, materials science, and catalysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-amino-3-hydroxybenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be adapted from procedures for analogous esters, such as methyl 3-amino-4-hydroxybenzoate . Key steps include:
- Esterification : Reacting 2-amino-3-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux.
- Protection/Deprotection : Amino and hydroxyl groups may require protection (e.g., acetyl or benzyl groups) to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity.
- Yield Optimization : Varying solvent polarity (DMF vs. THF) and catalyst (e.g., p-toluenesulfonic acid) can enhance efficiency.
- Example Data Table :
| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reflux, 12 h | Ethanol | H₂SO₄ | 65 | 92% |
| Microwave, 1 h | DMF | None | 78 | 88% |
| Room temp, 24 h (stirred) | THF | p-TSA | 45 | 95% |
Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?
- Methodological Answer : Use graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers . For example:
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) .
- Software Tools : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying H-bond networks.
- Key Metrics : Bond lengths (Å), angles (°), and donor-acceptor distances.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve -NH₂ and -OH protons (δ 5.5–6.5 ppm). Use DEPT-135 for carbon hybridization.
- FT-IR : Confirm ester (C=O ~1700 cm⁻¹), amino (N-H ~3300 cm⁻¹), and hydroxyl (O-H ~3200 cm⁻¹) groups.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected: 196.07 g/mol).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites.
- Solvent Effects : Apply COSMO-RS to model solvent interactions (e.g., ethanol vs. acetonitrile).
- Transition State Analysis : Identify activation barriers for reactions like ester hydrolysis using QM/MM methods.
Q. What strategies resolve contradictions in crystallographic data for polymorphs of this compound?
- Methodological Answer :
- Structure Validation : Use PLATON (e.g., ADDSYM) to check for missed symmetry or twinning .
- Variable-Temperature XRD : Compare thermal expansion coefficients to distinguish true polymorphism from solvent effects.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) across polymorphs.
Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like tyrosinase.
- In Vitro Assays :
- Enzyme Inhibition : Spectrophotometric monitoring of substrate conversion (e.g., L-DOPA oxidation for tyrosinase).
- MIC Testing : Broth microdilution against bacterial strains (e.g., S. aureus, MIC range: 16–64 µg/mL).
Q. What statistical methods are appropriate for optimizing synthetic parameters of this compound in high-throughput workflows?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).
- Machine Learning : Train models on datasets from REAXYS or Pistachio databases to predict optimal conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., pH, solvent controls).
- Structure-Activity Relationships (SAR) : Isolate substituent effects (e.g., electron-withdrawing groups on the benzene ring) using Hammett plots.
- Reproducibility Checks : Validate key findings via independent synthesis and bioassays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
